molecular formula C18H23N3O B6897739 1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone

1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone

Cat. No.: B6897739
M. Wt: 297.4 g/mol
InChI Key: LFLPECOEIJSNMX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of pyrrolidines and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Pyrazole Ring: This can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone: can be compared with other pyrrolidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolidine and pyrazole rings, which can confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-9-17(16-7-5-4-6-8-16)14(2)21(13)18(22)10-15-11-19-20(3)12-15/h4-8,11-14,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLPECOEIJSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1C(=O)CC2=CN(N=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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